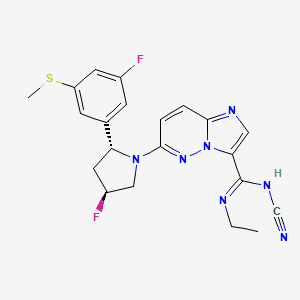
Trk-IN-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trk-IN-17 is a potent inhibitor of tropomyosin receptor kinase (TRK), a member of the receptor tyrosine kinase family. TRK is activated by neurotrophic factors, which are soluble growth factors including nerve growth factor, brain-derived neurotrophic factor, neurotrophic factor-3, and neurotrophic factor-4/5. This compound has shown potential for cancer research due to its ability to inhibit TRK activity .
Vorbereitungsmethoden
The preparation of Trk-IN-17 involves synthetic routes that include the use of various reagents and reaction conditions. One method involves the synthesis of substituted [1,2,4] triazolo [4,3-a] pyrazine derivatives, which exhibit TRK kinase inhibitory activity. The preparation method includes the use of pharmaceutically acceptable salts, hydrates, solvates, and isotopic compounds . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Trk-IN-17 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Trk-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the inhibition of TRK activity, which is implicated in various types of cancer. It is also used in the development of targeted therapies for TRK fusion-positive cancers. Additionally, this compound is employed in the study of neurotrophic signaling pathways and their role in neuronal development and survival .
Wirkmechanismus
The mechanism of action of Trk-IN-17 involves the inhibition of TRK activity by competing with adenosine triphosphate (ATP) for binding to the kinase domain of TRK receptors. This inhibition prevents the activation of downstream signaling pathways, including the mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ pathways. By inhibiting these pathways, this compound suppresses cancer cell proliferation and promotes apoptosis, leading to the reduction of tumor volume .
Vergleich Mit ähnlichen Verbindungen
Trk-IN-17 is unique among TRK inhibitors due to its specific structure and binding affinity. Similar compounds include larotrectinib and entrectinib, which are also TRK inhibitors used in cancer therapy. this compound may exhibit different pharmacokinetic properties and efficacy profiles compared to these compounds. The uniqueness of this compound lies in its potential for targeted cancer therapy and its ability to inhibit TRK activity with high specificity .
Eigenschaften
Molekularformel |
C21H21F2N7S |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
N-cyano-N'-ethyl-6-[(2R,4S)-4-fluoro-2-(3-fluoro-5-methylsulfanylphenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboximidamide |
InChI |
InChI=1S/C21H21F2N7S/c1-3-25-21(27-12-24)18-10-26-19-4-5-20(28-30(18)19)29-11-15(23)9-17(29)13-6-14(22)8-16(7-13)31-2/h4-8,10,15,17H,3,9,11H2,1-2H3,(H,25,27)/t15-,17+/m0/s1 |
InChI-Schlüssel |
XSAZBCHAGYBUBI-DOTOQJQBSA-N |
Isomerische SMILES |
CCN=C(C1=CN=C2N1N=C(C=C2)N3C[C@H](C[C@@H]3C4=CC(=CC(=C4)SC)F)F)NC#N |
Kanonische SMILES |
CCN=C(C1=CN=C2N1N=C(C=C2)N3CC(CC3C4=CC(=CC(=C4)SC)F)F)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


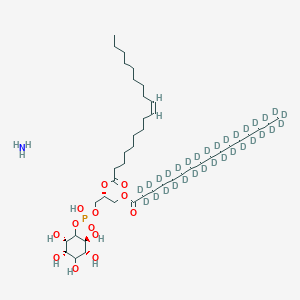

![7-methyl-2-(1,1,2,2,2-pentadeuterioethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12418957.png)
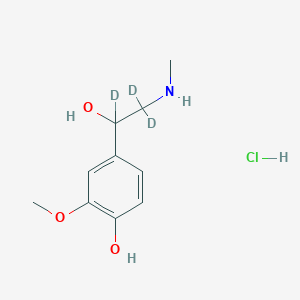
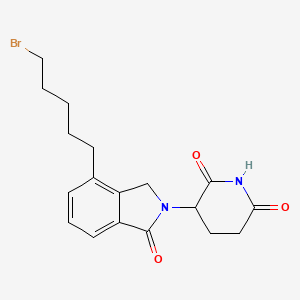
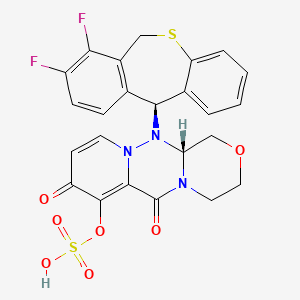
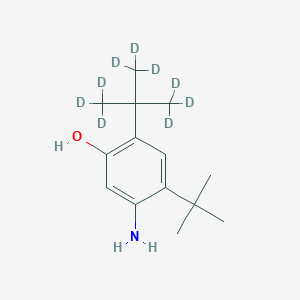


![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418997.png)

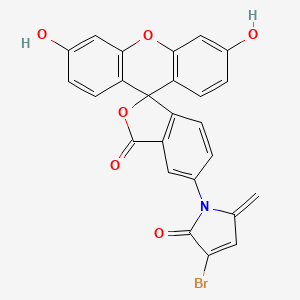
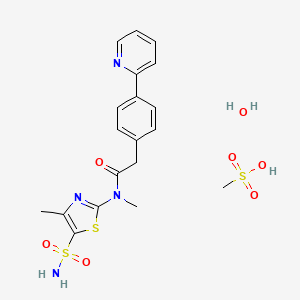
![(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B12419022.png)
